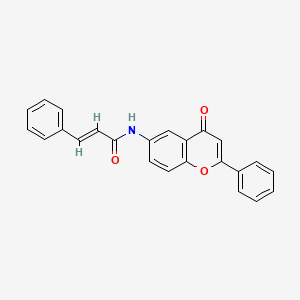

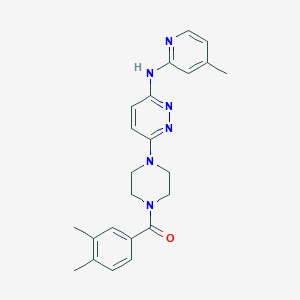

N-allyl-5-chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Characterization

Researchers have developed methods for synthesizing various N-allyl and chlorobenzyl-substituted pyridinecarboxamide derivatives, highlighting their potential as chemical intermediates for further reactions. For instance, Bi et al. (2014) synthesized a novel non-peptide CCR5 antagonist through a series of reactions involving bromination and elimination, starting from chloromethyl benzene and hydroxybenzaldehyde, followed by the preparation of N-allyl-4-chloro-N-(piperidin-4-yl)benzamide and its subsequent reaction to produce the final compound (Bi, 2014). This research underscores the compound's relevance in synthesizing receptor antagonists.

Potential Applications

Antimicrobial and Antifungal Agents : Derivatives of the pyridinecarboxamide class have been synthesized and evaluated for their antimicrobial and antifungal properties. El-Sehrawi et al. (2015) explored a series of novel 6-oxo-pyridine-3-carboxamide derivatives, demonstrating broad-spectrum antibacterial activity and comparable potency to standard drugs against specific bacterial strains (El-Sehrawi et al., 2015). This suggests the potential use of related N-allyl-chlorobenzyl-pyridinecarboxamide compounds in developing new antibacterial and antifungal therapies.

Synthetic Intermediate for Heterocyclic Compounds : Compounds with the N-allyl and chlorobenzyl groups have served as intermediates in synthesizing various heterocyclic compounds. Nag et al. (2008) described using primary allyl amine derivatives of Baylis-Hillman adducts for heterocyclic synthesis, leading to the generation of pyrimidinones and pyrrolizin-1-ones (Nag et al., 2008). This highlights the versatility of such compounds in organic synthesis, potentially opening up pathways for creating a wide range of biologically active molecules.

Chemical Reactions and Methodologies : The synthesis and characterization of related compounds provide valuable insights into chemical reactions and methodologies that could be applicable to the specified molecule. For instance, studies on the electrophilic addition of allyl and benzyl groups to ketones and the development of new synthetic routes for heterocycles offer a foundation for exploring similar reactions with N-allyl-5-chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide (Satoh et al., 1983).

特性

IUPAC Name |

5-chloro-1-[(4-chlorophenyl)methyl]-6-oxo-N-prop-2-enylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2N2O2/c1-2-7-19-15(21)12-8-14(18)16(22)20(10-12)9-11-3-5-13(17)6-4-11/h2-6,8,10H,1,7,9H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGQDRJCRLGCMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CN(C(=O)C(=C1)Cl)CC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-(4-methylphenyl)-2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)thiophene-3-carboxylate](/img/structure/B2596954.png)

![benzofuran-2-yl((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2596960.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)furan-2-carboxamide hydrochloride](/img/structure/B2596962.png)

![8-(2-ethylphenyl)-1,6,7-trimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2596963.png)

![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]butanamide](/img/structure/B2596965.png)

![N-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]pyridin-2-amine](/img/structure/B2596967.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-((2-ethoxy-5-methylphenyl)sulfonyl)pyrrolidine](/img/structure/B2596968.png)

![Bis(1H-1,2,3-benzotriazol-1-ylmethyl)({6-[bis(1H-1,2,3-benzotriazol-1-ylmethyl)amino]hexyl})amine](/img/structure/B2596972.png)

![2-Chloro-N-[2-(oxan-4-yl)prop-2-enyl]acetamide](/img/structure/B2596973.png)